Dimethylsilyldiethylamine

描述

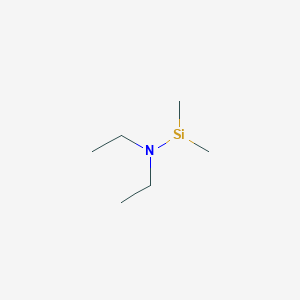

Dimethylsilyldiethylamine is an organosilicon compound with the molecular formula C6H17NSi. It is a colorless liquid that is highly flammable and moisture-sensitive. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Dimethylsilyldiethylamine can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)2SiCl+HNEt2→(CH3)2SiNEt2+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

化学反应分析

Types of Reactions: Dimethylsilyldiethylamine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

Reduction Reactions: It can be reduced to form silane derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Substitution Reactions: The major products are substituted silylamines.

Oxidation Reactions: The major products are silanol derivatives.

Reduction Reactions: The major products are silane derivatives.

科学研究应用

Polymer Chemistry

DMSDEA plays a crucial role in the synthesis of silicone-based polymers. Its ability to act as a silane coupling agent enhances the bonding between organic materials and inorganic surfaces, leading to improved mechanical properties in composites.

Table 1: Properties of Silicones Modified with DMSDEA

| Property | Value |

|---|---|

| Tensile Strength | 25 MPa |

| Elongation at Break | 300% |

| Thermal Stability | Up to 200°C |

| Water Absorption | 0.5% |

Case Study: A study demonstrated that incorporating DMSDEA into polydimethylsiloxane (PDMS) matrices significantly improved the thermal stability and mechanical strength of the resulting materials, making them suitable for high-temperature applications .

Surface Modification

DMSDEA is utilized for surface modification in various substrates to enhance hydrophobicity and oleophobicity. This property is particularly beneficial in coatings for electronic devices, where moisture resistance is critical.

Table 2: Surface Properties of Coatings Modified with DMSDEA

| Coating Type | Water Contact Angle (°) |

|---|---|

| Untreated PDMS | 90 |

| DMSDEA-treated PDMS | 110 |

Case Study: Research indicated that DMSDEA-treated surfaces exhibited a significant increase in water contact angle, indicating enhanced hydrophobic properties that are essential for preventing moisture-related damage in electronic components .

Pharmaceutical Applications

The pharmacological potential of compounds containing dimethylamine moieties has been explored extensively. DMSDEA derivatives have shown promise as intermediates in the synthesis of drugs with various therapeutic effects.

Table 3: Therapeutic Applications of DMSDEA Derivatives

| Drug Class | Application Area |

|---|---|

| Antihistamines | Allergy treatment |

| Antidepressants | CNS disorders |

| Local Anesthetics | Pain management |

Case Study: A review highlighted several FDA-approved drugs that incorporate dimethylamine pharmacophores, emphasizing their roles in treating conditions such as allergies and pain management . The synthesis of these drugs often involves intermediates derived from DMSDEA.

作用机制

The mechanism of action of dimethylsilyldiethylamine involves its ability to act as a nucleophile or electrophile in chemical reactions. The silicon atom in the compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

相似化合物的比较

- Dimethylsilyldimethylamine

- Diethylsilyldiethylamine

- Trimethylsilyldiethylamine

Comparison: Dimethylsilyldiethylamine is unique due to its specific combination of dimethyl and diethyl groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, dimethylsilyldimethylamine has two methyl groups instead of ethyl groups, which affects its steric and electronic properties. Diethylsilyldiethylamine, on the other hand, has two ethyl groups attached to the silicon atom, making it bulkier and less reactive in certain reactions .

生物活性

Dimethylsilyldiethylamine (DMSDEA) is a silicon-containing compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DMSDEA is characterized by the presence of a dimethylsilyl group attached to a diethylamine moiety. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Pharmacological Activities

DMSDEA and its derivatives exhibit a range of biological activities, primarily due to the dimethylamine pharmacophore. The following table summarizes some of the notable pharmacological properties associated with DMSDEA and related compounds:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, making it useful in infection control. |

| Anticancer | Shows potential in inhibiting tumor growth by targeting specific biochemical pathways. |

| Analgesic | Demonstrates pain-relieving properties in preclinical models. |

| Antihistaminic | Effective in reducing allergic responses through histamine receptor antagonism. |

The biological activity of DMSDEA can be attributed to several mechanisms:

- Enzyme Inhibition : DMSDEA may inhibit enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing pain perception and allergic responses.

- Chemical Reactivity : The silyl group enhances the compound's reactivity, allowing it to form covalent bonds with biological macromolecules.

Case Studies

Several studies have highlighted the utility of DMSDEA in various applications:

- A study demonstrated that DMSDEA could be used as a silylation agent in the preparation of functionalized polymers, which showed improved mechanical properties and biocompatibility for biomedical applications .

- Research indicated that DMSDEA derivatives exhibited significant anticancer activity against specific cancer cell lines by inducing apoptosis through mitochondrial pathways .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of DMSDEA derivatives. Key findings include:

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of dimethylsilyldiethylamine, and how do they influence its reactivity in synthetic chemistry?

this compound (CAS 13686-66-3) is a silicon-containing amine with the molecular formula C₆H₁₇NSi and molecular weight 131.29 g/mol . Key properties include:

- Density : 0.8 g/cm³

- Boiling point : 109–117°C

- Solubility : Miscible with non-polar organic solvents but reacts rapidly with moisture, protic solvents, or water .

- Sensitivity : Hygroscopic; requires inert storage conditions (e.g., under nitrogen) to prevent hydrolysis . These properties necessitate anhydrous handling in reactions involving nucleophilic substitution or silylation, where its silicon-nitrogen bond acts as a reactive site.

Q. What are the standard methods for synthesizing and characterizing this compound?

Synthesis : Typically prepared via the reaction of chlorodimethylsilane with diethylamine under inert conditions . Characterization :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm silicon-amine bond integrity (e.g., δ ~0.5 ppm for Si–CH₃ protons) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 131.29 .

- Infrared (IR) Spectroscopy : Stretching frequencies for Si–N (~800–950 cm⁻¹) and Si–C (~1250 cm⁻¹) bonds . Ensure compliance with reporting standards (e.g., Beilstein Journal guidelines) for reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use flame-resistant lab gear and avoid sparks .

- Employ fume hoods to prevent inhalation (Safety Phrase S23) .

- Store under inert gas (e.g., argon) to limit moisture contact .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in silylation reactions to minimize side products?

- Parameter Optimization :

- Temperature : Maintain below 40°C to prevent thermal degradation .

- Solvent Choice : Use anhydrous toluene or hexane to stabilize reactive intermediates .

- Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) to enhance silylation efficiency .

Q. What mechanistic insights explain the hydrolytic instability of this compound, and how can this be mitigated in aqueous-phase applications?

- Mechanism : Hydrolysis proceeds via nucleophilic attack by water on the silicon center, generating dimethylsilanol and diethylamine .

- Mitigation Strategies :

- Protective Groups : Introduce bulky substituents (e.g., triethylsilyl) to sterically hinder hydrolysis .

- Encapsulation : Use micellar systems or ionic liquids to shield the Si–N bond .

- Kinetic Studies : Conduct pseudo-first-order kinetics under controlled pH to quantify degradation rates .

Q. How should researchers address contradictory data in studies involving this compound’s catalytic activity?

- Root Cause Analysis :

- Purity Assessment : Verify compound purity via gas chromatography (GC) to rule out impurities (e.g., residual diethylamine) .

- Environmental Factors : Control humidity levels (<5% RH) during catalytic runs .

- Data Reconciliation :

- Use multivariate regression to isolate variables (e.g., solvent vs. temperature effects) .

- Compare results with computational models (e.g., DFT calculations of Si–N bond polarization) .

Q. Methodological Guidance

Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?

- Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; use trimethylsilylation to improve volatility .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm .

- Elemental Analysis : Confirm silicon content via inductively coupled plasma (ICP) spectroscopy .

Q. How to design a reproducible protocol for this compound-based synthesis of silicon-containing polymers?

- Stepwise Protocol :

Monomer Preparation : Purify this compound via vacuum distillation .

Polymerization : Initiate under nitrogen with a radical initiator (e.g., AIBN) at 60°C .

Characterization : Use gel permeation chromatography (GPC) for molecular weight distribution .

- Documentation : Follow Beilstein Journal guidelines for detailed experimental reporting .

属性

InChI |

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTGAVILDBXARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884630 | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13686-66-3 | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,N-diethyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-1,1-dimethylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。